Cas no 54333-94-7 (Decarbamylcefoxitin)

Decarbamylcefoxitin structure
Decarbamylcefoxitin structure
Product Name:Decarbamylcefoxitin
CAS No:54333-94-7
MF:C15H16N2O6S2
MW:384.427341461182
CID:378038
PubChem ID:23620315
Update Time:2025-04-19

Decarbamylcefoxitin Chemical and Physical Properties

Names and Identifiers

    • 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylicacid, 3-(hydroxymethyl)-7-methoxy-8-oxo-7-[[2-(2-thienyl)acetyl]amino]-,(6R,7S)-
    • (6R,7R)-3-(hydroxymethyl)-7-methoxy-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
    • Decarbamylcefoxitin
    • (6R,7R)-3-(hydroxymethyl)-7-methoxy-8-oxo-7-[(thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
    • (6R-cis)-3-(Hydroxymethyl)-7-methoxy-8-oxo-7-(2-thienylacetamido)-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid
    • Cefoxitin
    • (6R,7S)-3-(Hydroxymethyl)-7-methoxy-8-oxo-7-[[2-(2-thienyl)acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
    • EINECS 259-108-3
    • CEFOXITIN SODIUM IMPURITY A [EP IMPURITY]
    • JL7RQB0I8T
    • (6R,7S)-3-(hydroxymethyl)-7-methoxy-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
    • 54333-94-7
    • Q27281559
    • 5-THIA-1-AZABICYCLO(4.2.0)OCT-2-ENE-2-CARBOXYLIC ACID, 3-(HYDROXYMETHYL)-7-METHOXY-8-OXO-7-((2-(2-THIENYL)ACETYL)AMINO)-, (6R,7S)-
    • Decarbamoylcefoxitin
    • UNII-JL7RQB0I8T
    • SCHEMBL5681385
    • Inchi: 1S/C15H16N2O6S2/c1-23-15(16-10(19)5-9-3-2-4-24-9)13(22)17-11(12(20)21)8(6-18)7-25-14(15)17/h2-4,14,18H,5-7H2,1H3,(H,16,19)(H,20,21)/t14-,15+/m1/s1
    • InChI Key: ZTFUMAYWSRFLRO-CABCVRRESA-N
    • SMILES: S1CC(CO)=C(C(=O)O)N2C([C@]([C@@H]12)(NC(CC1=CC=CS1)=O)OC)=O

Computed Properties

  • Exact Mass: 384.044978
  • Monoisotopic Mass: 384.044978
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 6
  • Complexity: 640
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0
  • Topological Polar Surface Area: 170

Experimental Properties

  • Density: 1.62
  • Melting Point: NA
  • Boiling Point: 790.2°C at 760 mmHg
  • Flash Point: 431.7°C
  • Refractive Index: 1.703
  • Vapor Pressure: 0.0±2.9 mmHg at 25°C

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